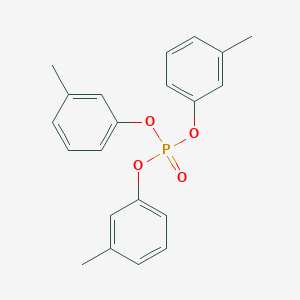

Tri-m-tolyl phosphate

Description

Properties

IUPAC Name |

tris(3-methylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21O4P/c1-16-7-4-10-19(13-16)23-26(22,24-20-11-5-8-17(2)14-20)25-21-12-6-9-18(3)15-21/h4-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLPZKRPSQVRAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC(=C2)C)OC3=CC=CC(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21O4P | |

| Record name | TRI-M-CRESYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21167 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4026216 | |

| Record name | Phosphoric acid, tris(3-methylphenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Wax. When mixed with its isomers (ortho and meta ), the result is a colorless, odorless liquid. (NTP, 1992), Wax; mp = 25.5 deg C; [HSDB] Slightly yellow to pink clear liquid; [MSDSonline] | |

| Record name | TRI-M-CRESYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21167 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tri-m-cresyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6678 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

500 °F at 15 mmHg (NTP, 1992), 260 °C at 15 mm Hg | |

| Record name | TRI-M-CRESYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21167 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRI-M-CRESYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4085 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

410 °F (NTP, 1992) | |

| Record name | TRI-M-CRESYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21167 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (NTP, 1992), Insoluble in water; slightly soluble in ethanol; soluble in ethyl ether; very soluble in carbon tetrachloride | |

| Record name | TRI-M-CRESYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21167 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRI-M-CRESYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4085 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.15 (NTP, 1992) - Denser than water; will sink, 1.150 at 25 °C | |

| Record name | TRI-M-CRESYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21167 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRI-M-CRESYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4085 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000011 [mmHg] | |

| Record name | Tri-m-cresyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6678 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Wax | |

CAS No. |

563-04-2 | |

| Record name | TRI-M-CRESYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21167 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tri-m-cresyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=563-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri-m-cresyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tri-m-tolyl phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, tris(3-methylphenyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, tris(3-methylphenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri-m-tolyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRI-M-CRESYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W09Q34ON6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRI-M-CRESYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4085 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

77 to 79 °F (NTP, 1992), 25.5 °C | |

| Record name | TRI-M-CRESYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21167 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRI-M-CRESYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4085 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Physico-chemical properties of Tri-m-tolyl phosphate

An In-Depth Technical Guide to the Physico-Chemical Properties of Tri-m-tolyl Phosphate

Abstract

This compound (TmTP), a specific isomer of tricresyl phosphate (TCP), is an organophosphate ester of significant industrial and research interest. While often found as a component in commercial TCP mixtures used as flame retardants and plasticizers, the pure meta-isomer possesses distinct physico-chemical properties that dictate its behavior, applications, and analytical determination.[1] This guide provides a comprehensive exploration of the core physico-chemical characteristics of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its structural attributes, thermodynamic properties, solubility, reactivity, and the analytical methodologies essential for its characterization, grounding the discussion in established experimental data and mechanistic principles.

Introduction: Contextualizing this compound

Organophosphate esters represent a broad class of compounds with diverse applications, from lubricants to chemical warfare agents. Within this class, aryl phosphates, such as tricresyl phosphate (TCP), are valued for their thermal stability and flame-retardant properties.[1] Commercial TCP is a complex mixture of ten possible isomers derived from ortho-, meta-, and para-cresol.[2] The specific position of the methyl group on the phenyl ring profoundly influences the molecule's properties, including its toxicity. The ortho-isomer, Tri-o-cresyl phosphate (TOCP), is a known neurotoxin, making the characterization and separation of isomers a critical concern.[1][3] This guide focuses specifically on the meta-isomer, this compound (CAS No. 563-04-2), to provide a clear, isomer-specific dataset for scientific applications.[4]

Molecular and Structural Properties

The foundational characteristics of a molecule are dictated by its structure. TmTP consists of a central phosphate group bonded to three m-cresol moieties.

Table 1: Identification and Molecular Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 563-04-2 | [4][5][6] |

| Molecular Formula | C₂₁H₂₁O₄P | [4][7] |

| Molecular Weight | 368.36 g/mol | [4][7] |

| IUPAC Name | Tris(3-methylphenyl) phosphate | [2] |

| Synonyms | Tri-m-cresyl phosphate, Phosphoric acid, tri-m-tolyl ester | [2][6] |

| SMILES | Cc1cccc(OP(=O)(Oc2cccc(C)c2)Oc3cccc(C)c3)c1 | [4] |

| InChI Key | RMLPZKRPSQVRAB-UHFFFAOYSA-N | [4] |

Core Physico-chemical Data

The bulk properties of TmTP are critical for its handling, storage, and application. Unlike the mixed isomers which are typically liquids, pure this compound exists as a solid at room temperature.[4][5]

Table 2: Key Physico-chemical Properties of this compound

| Property | Value | Conditions | Source(s) |

| Appearance | White or colorless to light yellow solid, powder, or lump. | Ambient | [5][6][7] |

| Melting Point | 20 - 25.5 °C | - | [5][6][7] |

| Boiling Point | 410 °C | 760 mmHg | [5][7] |

| 240 °C | 3 mmHg | [6] | |

| Density | 1.15 - 1.16 g/cm³ | 25 °C | [5][7][8] |

| Refractive Index | 1.555 - 1.557 | 20 °C | [5][7][8] |

| Flash Point | 210 °C | - | [5][7] |

| Vapor Pressure | 1.1 x 10⁻⁷ mmHg | 25 °C (Estimated) | [8] |

| Viscosity | 60 cSt (for isomeric mix) | 25 °C | [8] |

Synthesis and Reactivity Profile

Synthesis Pathway

The synthesis of this compound is typically achieved via an esterification reaction. The causality behind this choice is the high reactivity of phosphorus oxychloride with the hydroxyl group of m-cresol. An alkaline medium, such as aqueous sodium hydroxide, is often employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion and improving yield.[9] This alkaline process offers advantages over other methods, including lower reaction temperatures and shorter reaction times.[9]

Caption: General workflow for the alkaline synthesis of this compound.[9]

Chemical Stability and Decomposition

This compound is stable under standard storage conditions.[8][10] However, its chemical behavior is characterized by several key reactivities:

-

Hydrolysis: The ester linkages are susceptible to hydrolysis, particularly under alkaline conditions, which cleaves the P-O-C bond to yield dicresyl phosphate and m-cresol.[7]

-

Reaction with Reducing Agents: In the presence of strong reducing agents like metal hydrides, organophosphates can decompose to form highly toxic and flammable phosphine gas (PH₃).[7][11]

-

Oxidation: Partial oxidation, especially at elevated temperatures, can lead to the release of toxic phosphorus oxides (e.g., P₄O₁₀).[7][11]

-

Thermal Decomposition: The thermal stability of aryl phosphates is a key reason for their use as high-temperature lubricants. Studies on iron surfaces show that TmTP begins to decompose between 150 °C and 200 °C.[12] The primary decomposition pathway involves the scission of the P-O bond, leading to the formation of methylphenoxy intermediates.[12] These intermediates can then desorb as cresol or further decompose to produce toluene, carbon monoxide, and hydrogen gas, while depositing a protective iron phosphate layer on the surface.[12][13][14]

Caption: Simplified thermal decomposition pathway of TmTP on an iron surface.[12][13]

Solubility and Partitioning

The solubility of a compound is paramount for applications ranging from formulation to environmental fate assessment. This compound's large, hydrophobic aromatic structure dictates its solubility profile.

-

Aqueous Solubility: It is considered insoluble in water.[5][6][7] This low water solubility is a key factor in its environmental persistence in aquatic systems, though it is not considered bioaccumulative.[15][16]

-

Organic Solubility: TmTP exhibits good solubility in many common organic solvents. It is reported as soluble in acetone and ether, and slightly soluble in chloroform, methanol, and alcohol.[5][6][7] Commercial TCP mixtures are readily miscible with solvents like toluene and hexane.[1][17]

This differential solubility is the principle behind its extraction and analysis. For instance, in analyzing contaminated edible oils, acetonitrile is used to selectively extract TCP from the lipid matrix.[18]

Analytical Methodologies for Characterization

Accurate identification and quantification of this compound, especially in the presence of its isomers, requires robust analytical techniques. The choice of method is driven by the sample matrix, required sensitivity, and the need for isomeric separation.

Chromatographic Separation

Chromatography is the cornerstone of TmTP analysis. The goal is to achieve baseline separation from other isomers and matrix components.

-

Gas Chromatography (GC): GC is a powerful tool for analyzing volatile and semi-volatile compounds like TmTP. A flame photometric detector (FPD) set to phosphorus mode provides high selectivity and sensitivity.[19] For definitive identification, GC is coupled with Mass Spectrometry (GC/MS), which can provide structural information and low detection limits, often in the nanogram-per-liter range.[20][21]

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is also a viable method. A typical mobile phase consists of an acetonitrile and water mixture.[22] Using a C18 column, TmTP can be effectively separated. For detection, UV is common, but coupling to a mass spectrometer (LC-MS) provides greater specificity, especially when using formic acid instead of phosphoric acid in the mobile phase to ensure MS compatibility.[22]

Experimental Protocol: GC/MS Analysis of TmTP

The following protocol outlines a self-validating system for the determination of TmTP in an environmental water sample.

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 mL of the water sample, add a known amount of an internal standard (e.g., deuterated triphenyl phosphate).

-

Extract the sample three times with 20 mL portions of dichloromethane (DCM) in a separatory funnel.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the extract to 1 mL under a gentle stream of nitrogen.

-

-

Instrumental Analysis (GC/MS):

-

Column: Use a capillary column suitable for semi-volatile compounds (e.g., 30m x 0.25mm ID, 0.25µm film thickness, 5% phenyl methylpolysiloxane).

-

Injection: Inject 1 µL of the concentrated extract in splitless mode.

-

Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min. This temperature ramp ensures separation from other isomers and elution of the analyte.

-

MS Detection: Operate in Selective Ion Monitoring (SIM) mode for maximum sensitivity, monitoring characteristic ions for TmTP and the internal standard.

-

-

Quantification:

-

Create a calibration curve using standards of known TmTP concentrations.

-

Calculate the concentration in the original sample based on the response ratio of the analyte to the internal standard.

-

Caption: Standard workflow for the GC/MS determination of this compound.

Conclusion

This compound exhibits a unique set of physico-chemical properties defined by its specific isomeric structure. Its high boiling point, thermal stability, and hydrophobicity make it, as part of TCP mixtures, an effective flame retardant and lubricant. However, these same properties, combined with its potential for hydrolysis and decomposition into toxic byproducts under certain conditions, necessitate careful handling and precise analytical characterization. The methodologies and data presented in this guide provide a foundational resource for scientists and researchers, enabling a more informed approach to the study and application of this important organophosphate ester.

References

- 1. Tricresyl phosphate - Wikipedia [en.wikipedia.org]

- 2. Tricresyl phosphate (EHC 110, 1990) [inchem.org]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 563-04-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Tri-m-cresyl Phosphate | 563-04-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 7. This compound CAS#: 563-04-2 [m.chemicalbook.com]

- 8. Tri-m-cresyl phosphate | C21H21O4P | CID 11232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tricresyl Phosphate | 1330-78-5 [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. Effects of surface chemistry on the mechanochemical decomposition of tricresyl phosphate - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05320B [pubs.rsc.org]

- 13. uhv.cheme.cmu.edu [uhv.cheme.cmu.edu]

- 14. researchgate.net [researchgate.net]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 17. トリクレシル ホスファート technical grade, mixture of isomers, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 18. Detection of tricresyl phosphates and determination of tri-o-cresyl phosphate in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cdc.gov [cdc.gov]

- 20. dep.nj.gov [dep.nj.gov]

- 21. faa.gov [faa.gov]

- 22. This compound | SIELC Technologies [sielc.com]

Synthesis of Tri-m-tolyl Phosphate from m-Cresol: An In-depth Technical Guide

This guide provides a comprehensive technical overview for the synthesis of tri-m-tolyl phosphate, a significant organophosphate ester with wide-ranging industrial applications. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the chemical principles, a field-proven experimental protocol, in-depth analytical characterization, and critical safety considerations. Our focus is to bridge theoretical knowledge with practical application, ensuring a reproducible and reliable synthetic strategy.

Introduction: The Significance of this compound

This compound (TmTP), an isomer of tricresyl phosphate (TCP), is a colorless to pale yellow viscous liquid. It serves as a crucial component in various industrial formulations, primarily valued for its properties as a flame retardant, a plasticizer in polymers like PVC, and as an anti-wear additive in lubricants and hydraulic fluids.[1] The meta-substituted isomer, in particular, is often preferred in specific applications due to its distinct physical and chemical properties compared to its ortho- and para- counterparts. The synthesis of TmTP from readily available m-cresol is a cornerstone reaction in industrial organophosphorus chemistry.

Chemical Principles and Reaction Mechanism

The synthesis of this compound from m-cresol and phosphorus oxychloride is a classic example of an esterification reaction, specifically, the formation of a phosphate ester. The overall reaction can be represented as:

3 CH₃C₆H₄OH + POCl₃ → (CH₃C₆H₄O)₃PO + 3 HCl

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion. An "alkalic method," employing an aqueous solution of a strong base like sodium hydroxide, has been shown to be highly efficient, offering advantages such as shorter reaction times, lower reaction temperatures, and reduced corrosion.[2][3]

The reaction mechanism proceeds through a nucleophilic substitution at the phosphorus center. The process can be outlined as follows:

-

Deprotonation of m-cresol: The alkaline medium (e.g., NaOH) deprotonates the phenolic hydroxyl group of m-cresol to form the more nucleophilic m-cresolate anion.

-

Nucleophilic Attack: The m-cresolate anion acts as a nucleophile and attacks the electrophilic phosphorus atom of phosphorus oxychloride.

-

Chloride Displacement: A chloride ion is displaced in a stepwise manner, with three molecules of m-cresolate reacting sequentially with the phosphorus center to form the final this compound product.

The use of an aqueous alkaline medium is advantageous as it readily forms the cresolate in situ and neutralizes the HCl as it is formed, preventing side reactions and promoting a higher yield.

Experimental Protocol: The Alkalic Method

This section provides a detailed, step-by-step methodology for the synthesis of this compound, adapted from established industrial and laboratory procedures.[2][3][4]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| m-Cresol | C₇H₈O | 108.14 | >99% |

| Phosphorus Oxychloride | POCl₃ | 153.33 | >99% |

| Sodium Hydroxide | NaOH | 40.00 | >98% |

| Toluene | C₇H₈ | 92.14 | Anhydrous |

| Deionized Water | H₂O | 18.02 | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular |

Equipment

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a gas outlet to a scrubber.

-

Heating mantle with a temperature controller.

-

Separatory funnel.

-

Rotary evaporator.

-

Standard laboratory glassware.

Step-by-Step Procedure

-

Reaction Setup: In a well-ventilated fume hood, assemble the reaction apparatus. Charge the three-necked flask with m-cresol (e.g., 324 g, 3.0 mol) and toluene (e.g., 500 mL).

-

Preparation of Sodium m-Cresolate: While stirring, slowly add a 20% aqueous solution of sodium hydroxide (e.g., 120 g of NaOH in 480 mL of water, 3.0 mol) to the flask. An exothermic reaction will occur, and the temperature should be maintained below 50°C using an ice bath if necessary.

-

Addition of Phosphorus Oxychloride: Once the sodium m-cresolate solution has formed and cooled to room temperature, begin the dropwise addition of phosphorus oxychloride (e.g., 153.3 g, 1.0 mol) from the dropping funnel over a period of 2-3 hours. Maintain vigorous stirring throughout the addition. The reaction is exothermic, and the temperature should be kept between 60-70°C.

-

Reaction Completion and Aging: After the addition is complete, raise the temperature of the reaction mixture to 95-100°C and maintain it for an additional 2-3 hours to ensure the reaction goes to completion.[4]

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add 500 mL of deionized water. Shake well and allow the layers to separate.

-

Separate the organic layer (top layer) and wash it sequentially with 2% aqueous sodium hydroxide solution (2 x 250 mL) and then with deionized water (3 x 250 mL) until the aqueous layer is neutral to pH paper.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the dried organic solution to remove the sodium sulfate.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

For higher purity, the resulting crude this compound can be purified by vacuum distillation.

-

Experimental Workflow Diagram

Sources

An In-depth Technical Guide to Tri-m-tolyl Phosphate (CAS No. 563-04-2)

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-m-tolyl phosphate (TmTP), a member of the organophosphate ester family, is a compound of significant interest in both industrial and research settings. Unlike its highly neurotoxic isomer, tri-o-tolyl phosphate (ToTP), TmTP offers a unique profile of low toxicity, making it a valuable alternative in applications requiring the physicochemical properties of aryl phosphates without the associated health risks. This guide provides a comprehensive technical overview of TmTP, from its fundamental chemical properties and synthesis to its mechanisms of action, applications, and analytical methodologies.

Physicochemical Properties and Synthesis

This compound is characterized by the chemical formula C₂₁H₂₁O₄P and a molecular weight of 368.36 g/mol .[1] It is also known by several synonyms, including tri-m-cresyl phosphate and phosphoric acid, tris(3-methylphenyl) ester.[2]

Physical and Chemical Properties

TmTP is a white or colorless to light yellow solid at room temperature, with a melting point of approximately 25.5°C.[3] When mixed with its isomers, it forms a colorless, odorless liquid. Key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 563-04-2 | [1] |

| Molecular Formula | C₂₁H₂₁O₄P | [1] |

| Molecular Weight | 368.36 g/mol | [1] |

| Appearance | White or Colorless to Light yellow solid | [3] |

| Melting Point | 25.5 °C | [3] |

| Boiling Point | 410 °C | [3] |

| Density | 1.16 g/cm³ | [3] |

| Refractive Index | 1.555-1.557 | [3] |

| Flash Point | 210 °C | [3] |

| Water Solubility | Insoluble | [3] |

| Solubility in Organic Solvents | Slightly soluble in chloroform and methanol | [3] |

TmTP is stable under normal conditions but may hydrolyze under alkaline conditions.[3] As an organophosphate, it can react with strong reducing agents to form highly toxic and flammable phosphine gas.[3]

Figure 1: Chemical Structure of this compound.

Synthesis of this compound

The most common method for synthesizing TmTP is the esterification of m-cresol with phosphorus oxychloride (POCl₃).[4] This reaction is typically carried out in the presence of a catalyst, and various methods have been developed to optimize the yield and purity of the product.

Figure 2: General workflow for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis of this compound

This protocol is a representative example based on established methods for the synthesis of triaryl phosphates.[4]

Materials:

-

m-Cresol

-

Phosphorus oxychloride (POCl₃)

-

Aqueous sodium hydroxide (NaOH) solution

-

Organic solvent (e.g., toluene)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, charge a round-bottom flask with m-cresol and the organic solvent. Begin stirring the mixture.

-

Addition of Reactant: Slowly add phosphorus oxychloride to the stirred solution of m-cresol from the dropping funnel. The reaction is exothermic, so the addition rate should be controlled to maintain a moderate temperature.

-

Catalysis: After the addition of POCl₃ is complete, slowly add the aqueous sodium hydroxide solution. The NaOH acts as a catalyst and neutralizes the hydrochloric acid (HCl) byproduct.

-

Reaction: Heat the reaction mixture to reflux and maintain for a specified period. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl, dilute NaOH solution, and water to remove unreacted starting materials, catalyst, and byproducts.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude product can be further purified by vacuum distillation or recrystallization to obtain pure this compound.

Mechanism of Action and Toxicological Profile

The toxicology of tricresyl phosphates is highly dependent on the isomeric form. The ortho-isomer (ToTP) is a known neurotoxin that causes organophosphate-induced delayed neuropathy (OPIDN). In contrast, the meta-isomer (TmTP) is considered non-neurotoxic.

The Mechanism of Organophosphate-Induced Delayed Neuropathy (OPIDN)

OPIDN is a neurological disorder characterized by the degeneration of long axons in the central and peripheral nervous systems, which manifests weeks after exposure to certain organophosphates. The primary molecular target for OPIDN is Neuropathy Target Esterase (NTE), an enzyme located in the endoplasmic reticulum of neurons.

The neurotoxic mechanism of ToTP involves a two-step process:

-

Inhibition of NTE: ToTP is metabolized in the liver by cytochrome P450 enzymes to form a highly reactive cyclic metabolite, saligenin cyclic o-tolyl phosphate (SCOTP). SCOTP is a potent inhibitor of NTE.

-

"Aging" of the Inhibited Enzyme: After phosphorylation of the NTE active site by SCOTP, a subsequent dealkylation reaction, known as "aging," occurs. This aged, irreversibly inhibited enzyme is thought to trigger a cascade of events leading to axonal degeneration.

The Non-Neurotoxicity of this compound

The key to the non-neurotoxic nature of TmTP lies in its chemical structure. The presence of the methyl group in the meta position of the cresyl rings prevents the metabolic formation of the cyclic phosphate ester analogous to SCOTP. Without the formation of this specific reactive metabolite, TmTP cannot effectively inhibit and "age" the Neuropathy Target Esterase, thus averting the cascade of events that leads to OPIDN.

Figure 3: Comparative metabolic pathways of ToTP and TmTP, illustrating the basis for their differential neurotoxicity.

Comparative Toxicology

The following table summarizes the available acute toxicity data for the different isomers of tricresyl phosphate. It is important to note that much of the available data is for mixed isomers, which can have varying compositions.

| Isomer | Species | Route | LD50 | Source |

| Tri-o-cresyl phosphate (ToCP) | Rat | Oral | 8400 mg/kg | [3] |

| Chicken | Oral | 100-200 mg/kg | [3] | |

| Tri-m-cresyl phosphate (TmCP) | Rat | Dermal | 3700 mg/kg | [5][6] |

| Tri-p-cresyl phosphate (TpCP) | Rat | Oral | >12,800 mg/kg | [7] |

| Tricresyl phosphate (mixed isomers) | Rat | Oral | 15,750 mg/kg | [6][8] |

| Rabbit | Dermal | 3700 mg/kg | [6][8] | |

| Mouse | Oral | 3900 mg/kg | [9] |

Applications of this compound

The favorable toxicological profile of TmTP, combined with its properties as a phosphate ester, makes it a suitable candidate for various industrial applications, most notably as a flame retardant and plasticizer in polymers.

Flame Retardant in Polymers

Organophosphorus compounds are widely used as halogen-free flame retardants.[10] Their mechanism of action can occur in both the gas phase and the condensed phase. In the condensed phase, they promote the formation of a char layer on the polymer surface during combustion. This char layer acts as an insulating barrier, reducing the transfer of heat and flammable volatiles to the flame zone.

Experimental Protocol: Evaluation of Flame Retardancy in a Polymer Matrix

This protocol provides a general procedure for evaluating the flame retardant properties of TmTP in a polymer such as epoxy resin.[10][11]

Materials:

-

Polymer resin (e.g., epoxy resin) and curing agent

-

This compound (TmTP)

-

Mold for sample preparation

-

Mixing equipment

-

Limiting Oxygen Index (LOI) apparatus

-

UL 94 vertical burn test chamber

Procedure:

-

Sample Preparation:

-

Calculate the required amount of TmTP to achieve the desired weight percentage in the final polymer composite.

-

Thoroughly mix the TmTP with the polymer resin until a homogeneous dispersion is achieved.

-

Add the curing agent and mix according to the manufacturer's instructions.

-

Pour the mixture into a mold of the appropriate dimensions for LOI and UL 94 testing and cure as per the resin's specifications.

-

-

Flame Retardancy Testing:

-

Limiting Oxygen Index (LOI): Determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of the material under specified test conditions (ASTM D2863). A higher LOI value indicates better flame retardancy.

-

UL 94 Vertical Burn Test: Subject a vertically oriented sample to a flame for a specified duration and observe its burning behavior, including after-flame time, after-glow time, and dripping of flaming particles. The material is classified as V-0, V-1, or V-2 based on its performance, with V-0 being the highest rating.

-

Figure 4: Experimental workflow for evaluating the flame retardant properties of this compound.

Analytical Methodologies

Accurate and sensitive analytical methods are crucial for the quantification of TmTP in various matrices, including polymers and environmental samples. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.[12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of TmTP. The following is a representative protocol for the quantification of TmTP in a polymer matrix.

Experimental Protocol: Quantitative Analysis of TmTP in a Polymer by GC-MS

Materials and Equipment:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., HP-5ms)

-

Solvents for extraction (e.g., dichloromethane, acetonitrile)

-

Solid-phase extraction (SPE) cartridges for sample cleanup (if necessary)

-

Vials and syringes

-

Analytical balance

-

Ultrasonic bath

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of the polymer sample.

-

Cut the polymer into small pieces to increase the surface area for extraction.

-

Extract the TmTP from the polymer using a suitable solvent in an ultrasonic bath for a specified time.

-

Filter the extract to remove any polymer debris.

-

If necessary, perform a sample cleanup step using SPE to remove interfering matrix components.

-

Concentrate the extract to a known volume.

-

-

GC-MS Analysis:

-

Instrument Parameters:

-

Injector: Splitless mode, temperature programmed.

-

Oven Program: A temperature gradient program to ensure good separation of TmTP from other components.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Electron ionization (EI) mode, with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

-

-

Calibration: Prepare a series of calibration standards of TmTP in a suitable solvent and analyze them to generate a calibration curve.

-

Quantification: Inject the prepared sample extract into the GC-MS and quantify the concentration of TmTP based on the calibration curve.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for the analysis of TmTP, particularly for samples that are not suitable for GC analysis.[2]

Experimental Protocol: Quantitative Analysis of TmTP by HPLC

Materials and Equipment:

-

High-performance liquid chromatograph with a UV or mass spectrometric detector

-

Reverse-phase HPLC column (e.g., C18)

-

Mobile phase solvents (e.g., acetonitrile, water)

-

Sample preparation equipment as described for GC-MS

Procedure:

-

Sample Preparation: Follow a similar extraction and cleanup procedure as described for GC-MS analysis.

-

HPLC Analysis:

-

Instrument Parameters:

-

Mobile Phase: A mixture of acetonitrile and water, either in isocratic or gradient elution mode.

-

Flow Rate: A constant flow rate appropriate for the column dimensions.

-

Column Temperature: Maintained at a constant temperature for reproducible retention times.

-

Detector: UV detection at a wavelength where TmTP has significant absorbance, or a mass spectrometer for higher selectivity.

-

-

Calibration and Quantification: As described for GC-MS analysis.

-

Safety and Handling

While TmTP is significantly less toxic than its ortho-isomer, it is still a chemical that should be handled with appropriate safety precautions.

Hazard Identification:

-

Harmful if swallowed or in contact with skin.

-

Toxic to aquatic life with long-lasting effects.

Handling and Storage:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Store in a tightly closed container in a dry and well-ventilated place.[3]

-

Avoid contact with strong oxidizing agents.

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

-

In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

This compound stands out as a valuable organophosphate ester due to its favorable toxicological profile, particularly its lack of neurotoxicity compared to its ortho-isomer. This makes it a safer alternative in applications such as flame retardants and plasticizers. A thorough understanding of its synthesis, mechanism of action, and analytical methodologies is essential for its effective and safe use in research and industrial settings. This guide has provided a comprehensive overview of these aspects, offering field-proven insights and practical protocols for professionals in the field.

References

-

Preparation of this compound by alkalic method. ResearchGate. Available from: [Link]

-

SAFETY DATA SHEET. Available from: [Link]

-

Safety Assessment of Triphenyl Phosphate as Used in Cosmetics. Cosmetic Ingredient Review. Available from: [Link]

-

Material Safety Data Sheet - Tricresyl Phosphate. Cole-Parmer. Available from: [Link]

-

Triphenyl Phosphate - ChemView. United States Environmental Protection Agency. Available from: [Link]

-

Recent Developments in the Flame-Retardant System of Epoxy Resin. National Center for Biotechnology Information. Available from: [Link]

-

Flame retardant epoxy resins. ResearchGate. Available from: [Link]

-

Tri-p-cresyl phosphate | C21H21O4P | CID 6529. PubChem. Available from: [Link]

-

Trixylenyl phosphate | C24H27O4P | CID 19736. PubChem. Available from: [Link]

-

Recent Developments in the Flame-Retardant System of Epoxy Resin. MDPI. Available from: [Link]

-

This compound. SIELC Technologies. Available from: [Link]

-

TGA-GC-MS Quantitative Analysis of Phosphorus-End Capped Functional Polymers in Bulk and Ultrathin Films. ResearchGate. Available from: [Link]

-

Tri-cresyl phosphate (mixed isomers). State of New Jersey Department of Environmental Protection. Available from: [Link]

-

Flame-retardant Epoxy Resins. Available from: [Link]

-

Advances in Flame Retardant Technologies for Epoxy Resins: Chemical Grafting onto Carbon Fiber Techniques, Reactive Agents, and Applications in Composite Materials. National Center for Biotechnology Information. Available from: [Link]

-

Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS. Federal Aviation Administration. Available from: [Link]

-

Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. Available from: [Link]

-

Exploring Tri-Ortho-Cresyl Phosphate Neurotoxicity and Underlying Mechanisms. Available from: [Link]

Sources

- 1. achemtek.com [achemtek.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. Synthesis of InP nanofibers from tri(m-tolyl)phosphine: an alternative route to metal phosphide nanostructures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. harwick.com [harwick.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. Recent Developments in the Flame-Retardant System of Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dep.nj.gov [dep.nj.gov]

- 12. Page loading... [guidechem.com]

Molecular structure and weight of Tri-m-tolyl phosphate

An In-Depth Technical Guide to Tri-m-tolyl Phosphate: Structure, Properties, and Analysis

Abstract: This technical guide provides a comprehensive overview of this compound (TmCP), a significant organophosphate compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the core molecular and physical characteristics of TmCP. It covers its molecular structure, physicochemical properties, synthesis, and detailed analytical methodologies. Furthermore, it touches upon its toxicological context, offering a well-rounded technical resource for laboratory and research applications.

This compound, identified by CAS Number 563-04-2, is an aryl phosphate ester.[1][2] It is one of the three structural isomers of tricresyl phosphate (TCP), the others being the ortho- (ToCP) and para- (TpCP) substituted variants.[3][4] The distinction between these isomers is critical, as the toxicological profiles, particularly the neurotoxicity, are highly dependent on the position of the methyl group on the aryl ring. The ortho-isomer is a known neurotoxin, a characteristic not as pronounced in the meta- and para-isomers.[5][6]

Molecular Formula: C₂₁H₂₁O₄P[1][2]

Molecular Weight: 368.36 g/mol [1][2][7]

The structure consists of a central phosphate group bonded to three m-cresol moieties.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The physical properties of TmCP dictate its behavior in various matrices, which is critical for applications ranging from its use as a plasticizer to its analysis in environmental and biological samples.[7]

| Property | Value | Source(s) |

| CAS Number | 563-04-2 | [1][2] |

| Physical State | Solid / Wax-like; Clear, slightly yellow to pink liquid | [7][8] |

| Melting Point | 25.5 - 25.6 °C | [4][7] |

| Boiling Point | 410 °C (at 760 mmHg) | [4][7] |

| Density | ~1.16 g/cm³ | [7] |

| Refractive Index | 1.555 - 1.5575 (at 20 °C) | [7][8] |

| Water Solubility | Insoluble | [7] |

| LogP (Octanol-Water Partition Coeff.) | 5.02 - 5.12 | [4][9] |

| Vapor Pressure | 1.1 x 10⁻⁷ mmHg | [8] |

Synthesis and Structural Elucidation

Synthesis Protocol: Alkaline Esterification

A prevalent method for synthesizing this compound is the esterification of m-cresol with phosphorus oxychloride. The use of an alkaline medium, such as aqueous sodium hydroxide, offers advantages like shorter reaction times and lower reaction temperatures compared to conventional methods.[10]

Causality: The sodium hydroxide acts as a base to neutralize the HCl byproduct formed during the reaction, driving the equilibrium towards the product side and preventing acid-catalyzed side reactions.

Step-by-Step Methodology:

-

Reactant Charging: In a suitable reaction vessel, charge m-cresol and an organic solvent.

-

Initiation: Add phosphorus oxychloride dropwise to the m-cresol solution while maintaining a controlled temperature.

-

Neutralization: Concurrently or subsequently, add a concentrated aqueous solution of sodium hydroxide to neutralize the forming HCl. The rate of addition is critical to control the reaction's exothermicity.

-

Reaction: Maintain the mixture at a specified temperature (e.g., optimized based on solvent and concentration) with vigorous stirring until the reaction is complete, as monitored by a suitable technique like TLC or GC.[10]

-

Workup: Upon completion, perform a phase separation. The organic layer is washed with water and/or brine to remove inorganic salts and residual base.

-

Purification: The crude product is purified, typically by vacuum distillation, to yield high-purity this compound.[10]

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

Structural confirmation and purity assessment of TmCP rely on standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals corresponding to the aromatic protons and the methyl protons. The aromatic protons typically appear as a complex multiplet in the range of δ 7.0-7.4 ppm. The three equivalent methyl groups (CH₃) will produce a sharp singlet at approximately δ 2.3 ppm.[11]

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the methyl carbons, the four unique aromatic carbons of the tolyl ring, and the carbon attached to the phosphate ester oxygen.

-

³¹P NMR Spectroscopy: Phosphorus NMR is a highly specific technique for organophosphorus compounds. TmCP will exhibit a single resonance in the characteristic chemical shift range for phosphate triesters.

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key absorptions include a strong band around 1290-1300 cm⁻¹ for the P=O stretching vibration and bands in the 1100-1000 cm⁻¹ region corresponding to the P-O-C (aryl) stretching.[12] Aromatic C=C and C-H stretching vibrations will also be present.[12]

-

Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry will show a molecular ion peak [M]⁺ at m/z 368.[8][13] Common fragmentation patterns involve the loss of tolyl and tolyloxy radicals.

Analytical Methodologies

Quantitative and qualitative analysis of TmCP is essential for quality control, environmental monitoring, and toxicological studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary analytical tools.

Protocol: Reverse-Phase HPLC Analysis

This method is suitable for quantifying TmCP in various matrices.[9]

Self-Validation Principle: The method's reliability is ensured by running standards to establish a calibration curve, using an internal standard to correct for injection volume variability, and performing spike-and-recovery experiments to assess matrix effects.

-

Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., acetonitrile) and filter through a 0.45 µm syringe filter to remove particulates.

-

Chromatographic System: Utilize an HPLC system equipped with a C18 reverse-phase column.

-

Mobile Phase: An isocratic or gradient mobile phase of acetonitrile and water is typically used.[9] For MS detection, a volatile acid like formic acid is substituted for non-volatile acids like phosphoric acid.[9]

-

Injection: Inject a defined volume (e.g., 10 µL) of the prepared sample.

-

Detection: Monitor the column effluent using a UV detector at a wavelength where the analyte exhibits strong absorbance (typically around 254 nm).

-

Quantification: Compare the peak area of the analyte to a calibration curve generated from certified reference standards.

Caption: General workflow for the analysis of TmCP by HPLC.

Gas Chromatography (GC) Analysis

GC is also widely used, particularly for volatile and semi-volatile compounds. For phosphorus-containing molecules like TmCP, a Flame Photometric Detector (FPD) operating in phosphorus mode provides excellent sensitivity and selectivity against a complex matrix.[14] The method can also be performed with a Mass Spectrometer (GC-MS) for definitive identification.[15]

Toxicological Profile and Metabolism

For professionals in drug development and safety assessment, understanding the toxicological context is paramount. Commercial tricresyl phosphate (TCP) is a complex mixture of isomers.[4] The toxicity is primarily driven by the ortho-isomer (ToCP), which can be metabolized to a potent neurotoxin, saligenin cyclic o-tolyl phosphate (SCOTP).[5] This metabolite irreversibly inhibits neuropathy target esterase (NTE), leading to organophosphate-induced delayed neuropathy (OPIDN).[5]

This compound (TmCP) does not undergo this specific bioactivation pathway and is therefore significantly less neurotoxic.[8] However, it is still classified as harmful if swallowed or in contact with skin and is toxic to aquatic life with long-lasting effects.[16]

Recent studies have shown that the metabolism of TCP isomers is complex and isomer-specific.[17] Metabolic pathways include hydrolysis, hydroxylation, and demethylation.[17] Notably, recent research has identified that demethylation of TCPs in biological systems could be an overlooked environmental source of the more toxic triphenyl phosphate (TPHP), challenging previous assumptions about TPHP's origins.[17]

References

-

A Chemtek. (n.d.). This compound | 563-04-2. Retrieved from A Chemtek. [Link]

-

ResearchGate. (n.d.). Preparation of this compound by alkalic method. Retrieved from ResearchGate. [Link]

-

SIELC Technologies. (2018). This compound. Retrieved from SIELC Technologies. [Link]

-

PubChemLite. (n.d.). This compound (C21H21O4P). Retrieved from PubChemLite. [Link]

-

PubChem. (n.d.). Tri-m-tolylphosphine. Retrieved from National Center for Biotechnology Information. [Link]

-

Australian Government Department of Health. (2023). Cresyl phosphates and xylyl phosphates - Evaluation statement. Retrieved from Australian Industrial Chemicals Introduction Scheme. [Link]

-

Wikipedia. (n.d.). Tricresyl phosphate. Retrieved from Wikipedia. [Link]

-

INCHEM. (1990). Tricresyl phosphate (EHC 110, 1990). Retrieved from INCHEM. [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from Organic Syntheses. [Link]

-

Centers for Disease Control and Prevention. (n.d.). triorthocresyl phosphate 5037. Retrieved from NIOSH. [Link]

-

NJ.gov. (n.d.). Tri-cresyl phosphate (mixed isomers). Retrieved from State of New Jersey Department of Environmental Protection. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from The Royal Society of Chemistry. [Link]

-

SpectraBase. (n.d.). Tri(m-tolyl)phosphine - Optional[FTIR] - Spectrum. Retrieved from SpectraBase. [Link]

-

PubChem. (n.d.). Tri-m-cresyl Phosphate. Retrieved from National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Tri-p-cresyl phosphate. Retrieved from National Center for Biotechnology Information. [Link]

-

Chiron.no. (n.d.). Trixylyl phosphate (TXP). Retrieved from Chiron. [Link]

-

National Center for Biotechnology Information. (n.d.). Exposure to triaryl phosphates: metabolism and biomarkers of exposure. Retrieved from PMC - NIH. [Link]

-

PubMed. (2023). Translocation and metabolism of tricresyl phosphate in rice and microbiome system: Isomer-specific processes and overlooked metabolites. Retrieved from National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). Tris(o-tolyl)phosphine. Retrieved from Wikipedia. [Link]

-

ResearchGate. (n.d.). FT-IR Spectral analysis of triphenyl phosphate. Retrieved from ResearchGate. [Link]

Sources

- 1. achemtek.com [achemtek.com]

- 2. scbt.com [scbt.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. Tricresyl phosphate (EHC 110, 1990) [inchem.org]

- 5. Tricresyl phosphate - Wikipedia [en.wikipedia.org]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. This compound CAS#: 563-04-2 [m.chemicalbook.com]

- 8. Tri-m-cresyl phosphate | C21H21O4P | CID 11232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound(563-04-2) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. chiron.no [chiron.no]

- 14. cdc.gov [cdc.gov]

- 15. dep.nj.gov [dep.nj.gov]

- 16. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 17. Translocation and metabolism of tricresyl phosphate in rice and microbiome system: Isomer-specific processes and overlooked metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Tri-m-tolyl Phosphate in Organic Solvents

Introduction

Tri-m-tolyl phosphate (TmTP), a distinct isomer of tricresyl phosphate (TCP), is an organophosphate ester of significant industrial importance. It finds extensive application as a flame retardant, a plasticizer in polymers such as polyvinyl chloride (PVC), and as an anti-wear additive in lubricants.[1] The efficacy of TmTP in these varied applications is intrinsically linked to its solubility characteristics in a diverse range of organic solvents. A comprehensive understanding of its solubility profile is paramount for formulation development, process optimization, and ensuring product stability and performance.

This technical guide provides a detailed exploration of the solubility of this compound in organic solvents. It is designed to be a valuable resource for researchers, scientists, and drug development professionals who work with this compound. The guide will delve into the theoretical underpinnings of solubility, present a qualitative solubility profile of TmTP, and offer a robust experimental protocol for determining its solubility in novel solvent systems.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of understanding solubility.[2] This adage encapsulates the concept that substances with similar intermolecular forces and polarity are more likely to be soluble in one another. This compound is a relatively large, nonpolar molecule. Its structure, characterized by a central phosphate group and three m-tolyl (methylphenyl) groups, imparts a significant hydrophobic character.

The key factors governing the solubility of TmTP in organic solvents include:

-

Polarity: As a nonpolar compound, TmTP is expected to exhibit higher solubility in nonpolar or weakly polar organic solvents.

-

Intermolecular Forces: The dominant intermolecular forces in TmTP are van der Waals forces (specifically, London dispersion forces) due to its large electron cloud. Solvents that can effectively engage in these interactions will be better at solvating TmTP.

-

Molecular Size and Shape: The bulky nature of the three tolyl groups can create steric hindrance, influencing how solvent molecules can surround and solvate the TmTP molecule.

Conversely, TmTP is practically insoluble in water.[1][3][4] The highly polar nature of water and its strong hydrogen bonding network make it a poor solvent for the nonpolar TmTP.

Solubility Profile of this compound

Based on available literature and chemical principles, the following table summarizes the qualitative solubility of this compound in various classes of organic solvents. It is important to note that while quantitative data is sparse in publicly accessible literature, this guide provides a reliable overview for practical formulation work.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Aromatic Hydrocarbons | Toluene, Benzene | Readily Soluble | The aromatic rings in both the solvent and TmTP allow for strong π-π stacking interactions and van der Waals forces, adhering to the "like dissolves like" principle.[1][5][6] |

| Halogenated Solvents | Chloroform, Dichloromethane | Slightly Soluble to Soluble | These solvents have moderate polarity and can effectively solvate TmTP through dipole-induced dipole and dispersion forces.[4][7] |

| Ethers | Diethyl Ether | Readily Soluble | The nonpolar nature and ability to participate in van der Waals interactions make ethers good solvents for TmTP.[1] |

| Ketones | Acetone | Soluble | Acetone is a polar aprotic solvent that can dissolve a wide range of compounds. Its carbonyl group can induce a dipole in the nonpolar TmTP, facilitating dissolution.[5] |

| Alcohols | Ethanol, Methanol | Slightly Soluble | Alcohols are polar protic solvents. While they are generally less effective at dissolving nonpolar compounds, some solubility is observed, likely due to the hydrocarbon portion of the alcohol molecule.[4][5][7][8] |

| Aliphatic Hydrocarbons | Hexane | Readily Soluble | As nonpolar solvents, alkanes like hexane are excellent solvents for the nonpolar TmTP, relying solely on London dispersion forces for solvation.[1] |

| Water | Insoluble | The high polarity and strong hydrogen bonding of water make it a very poor solvent for the nonpolar TmTP.[1][3][4][7][8] |

Experimental Protocol for the Determination of Solubility

To provide a self-validating and reproducible method for assessing the solubility of this compound in a novel organic solvent, the following detailed protocol is provided. This method is based on the widely accepted shake-flask method.[9]

Materials and Equipment:

-

This compound (purity >98%)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Orbital shaker or magnetic stirrer with stir bars

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or use a magnetic stirrer to ensure continuous agitation.

-

Maintain a constant temperature throughout the experiment.

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.[10]

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle to the bottom of the vial.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV or GC-FID).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mg/mL.

-

Safety and Handling Considerations

This compound is a hazardous substance and should be handled with appropriate safety precautions.[11] It is harmful if swallowed, in contact with skin, or if inhaled. It is also suspected of damaging fertility or the unborn child and is very toxic to aquatic life with long-lasting effects.[12]

When handling this compound, it is imperative to:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[11][12]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

-

Prevent contact with skin and eyes.[12]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

A thorough understanding of the solubility of this compound is critical for its effective and safe use in various industrial applications. This technical guide has provided a comprehensive overview of the theoretical principles governing its solubility, a qualitative profile of its solubility in common organic solvents, and a detailed experimental protocol for its quantitative determination. By leveraging this information, researchers and formulation scientists can make informed decisions in the development and optimization of products containing this compound.

References

-

Solubility of Things. Tris(p-tolyl) phosphate. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 80362, Tri-m-tolylphosphine. Available from: [Link]

-

Education.com. Testing the Solubility of Common Liquid Solvents. Available from: [Link]

-

Slideshare. solubility experimental methods.pptx. Available from: [Link]

-

ResearchGate. The Experimental Determination of Solubilities. Available from: [Link]

-

Ataman Kimya. TRICRESYL PHOSPHATE. Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8460, Tris(2,6-xylenyl)phosphate. Available from: [Link]

-

INCHEM. Tricresyl phosphate (EHC 110, 1990). Available from: [Link]

-

Ataman Kimya. TRICRESYL PHOSPHATE. Available from: [Link]

-

Wikipedia. Tricresyl phosphate. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11232, Tri-m-cresyl phosphate. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6527, o-Cresyl phosphate. Available from: [Link]

-

PubChemLite. This compound (C21H21O4P). Available from: [Link]

-

Ataman Kimya. TRICRESYL PHOSPHATE. Available from: [Link]

Sources

- 1. Tricresyl phosphate - Wikipedia [en.wikipedia.org]

- 2. education.com [education.com]

- 3. Tricresyl phosphate (EHC 110, 1990) [inchem.org]

- 4. 563-04-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. achemtek.com [achemtek.com]